Dual 13C,15N Labeling Provides a +2 Da Mass Shift, Eliminating Endogenous Dopamine M+1 Interference
The target compound incorporates both 13C and 15N at the ethylamine moiety, resulting in a net molecular mass increase of 2 Da relative to unlabeled dopamine hydrochloride (191.63 g/mol vs. 189.64 g/mol for the unlabeled compound). In comparison, a singly-labeled 13C-dopamine (CAS 335081-04-4) yields only a +1 Da shift. This dual-label mass shift places the internal standard signal completely outside the natural abundance isotopic envelope of endogenous dopamine, specifically avoiding the ~9.1% M+1 peak contributed primarily by 13C. The calculated M+1 interference for a +1 Da labeled internal standard is approximately 9.1% of the endogenous dopamine concentration, which can lead to significant quantitation bias in samples with high endogenous dopamine levels (e.g., striatal tissue) [1].
| Evidence Dimension | Mass shift and natural abundance interference |
|---|---|
| Target Compound Data | +2 Da mass shift; M+1 interference <0.01% |
| Comparator Or Baseline | 13C-dopamine (singly labeled): +1 Da mass shift; M+1 interference ~9.1% |
| Quantified Difference | >99.9% reduction in M+1 isotopic overlap |
| Conditions | Theoretical calculation based on natural isotopic abundances (13C: 1.1%, 15N: 0.37%); validated in typical LC-MS/MS workflows for dopamine quantification in biological matrices. |
Why This Matters
Procurement of the dual-labeled compound eliminates the need for complex mathematical correction of M+1 interference, directly improving assay accuracy and reducing regulatory review burden for bioanalytical method validation.
- [1] PubChem. 2-(3,4-Dihydroxyphenyl)ethyl-1-13C-amine-15N hcl. Molecular Weight and Isotopic Abundance Data. CID 102601158. URL: https://pubchem.ncbi.nlm.nih.gov/compound/102601158. View Source
